
2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known by several different names, including CP-690550 and tofacitinib. In
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways that lead to inflammation. By blocking the activity of JAKs, 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide can help to reduce inflammation and alleviate symptoms of autoimmune diseases.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide involves the inhibition of JAKs. JAKs are a family of enzymes that play a key role in the signaling pathways that lead to inflammation. When activated, JAKs can lead to the production of cytokines, which are proteins that promote inflammation. By blocking the activity of JAKs, 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide can help to reduce the production of cytokines and alleviate inflammation.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide has several biochemical and physiological effects. One of the main effects is the inhibition of JAKs, which leads to a reduction in the production of cytokines and inflammation. This compound has also been shown to have an effect on the immune system, specifically on T cells. By inhibiting the activity of JAKs in T cells, 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide can help to reduce the activity of these cells and alleviate symptoms of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide in lab experiments is its specificity for JAKs. This compound has been shown to selectively inhibit JAKs and has little effect on other enzymes or pathways. This specificity makes it a useful tool for studying the role of JAKs in various biological processes. However, one limitation of using this compound is its potential toxicity. High doses of 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide can lead to liver damage and other adverse effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide. One area of interest is in the development of new JAK inhibitors that are more selective and have fewer side effects. Another direction is in the study of the role of JAKs in other diseases and biological processes. Finally, there is interest in exploring the potential use of 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide in combination with other drugs for the treatment of autoimmune diseases and other conditions.
Conclusion
In conclusion, 2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound works by inhibiting the activity of JAKs, which are involved in the signaling pathways that lead to inflammation. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on its potential use in the treatment of autoimmune diseases and other conditions.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-7(21-9-4-2-3-8(14)5-9)11(18)16-10-6-15-13(20)17-12(10)19/h2-7H,1H3,(H,16,18)(H2,15,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISROTPBMWDDMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CNC(=O)NC1=O)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



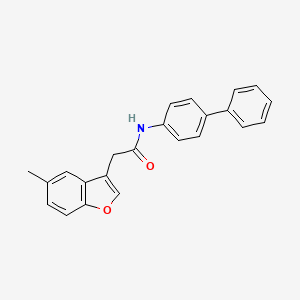
![N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192847.png)
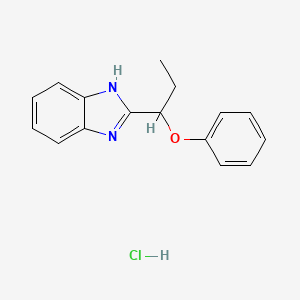
![N-[2-(4H-1,2,4-triazol-3-ylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B4192863.png)
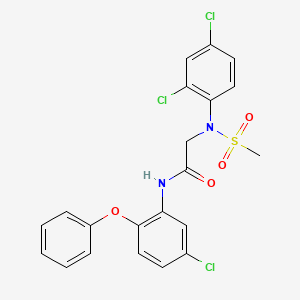
![3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4192873.png)
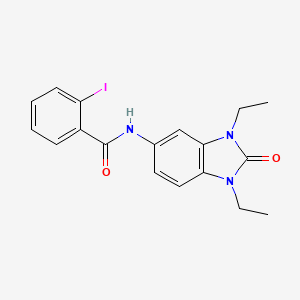
![N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4192894.png)
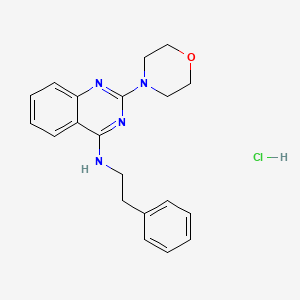
![N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine](/img/structure/B4192909.png)
![3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol](/img/structure/B4192919.png)
![9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192927.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4192933.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4192939.png)